molecular formula C27H27N3O4 B2426307 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione CAS No. 872857-73-3

1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione

Cat. No.: B2426307
CAS No.: 872857-73-3
M. Wt: 457.53
InChI Key: WYCRRMUBEQNBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Chadli et al. (2017) synthesized novel aza-pseudopeptides, including compounds related to the chemical , for their use as corrosion inhibitors for mild steel in acidic environments. Their findings suggest these compounds are efficient corrosion inhibitors, with inhibition efficiencies increasing with concentration (Chadli et al., 2017).

Anticancer Activity

Udayakumar et al. (2017) reported the synthesis of compounds, including those structurally similar to our chemical of interest, and evaluated their cytotoxic effects against cancer cell lines. The study indicates potential applications in cancer treatment (Udayakumar et al., 2017).

Kumar et al. (2013) explored the efficient synthesis of piperazine-2,6-dione derivatives, related to the chemical , for their potential anticancer activity. The synthesized compounds showed good anticancer activity against various cancer cell lines (Kumar et al., 2013).

Jiang et al. (2016) focused on the synthesis of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which are structurally related to the chemical . These compounds exhibited moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang et al., 2016).

HIV-1 Inhibition

Wang et al. (2009) developed azaindole derivatives from compounds structurally similar to our chemical of interest. These derivatives were characterized as inhibitors of HIV-1 attachment, providing a foundation for antiviral drug development (Wang et al., 2009).

Properties

IUPAC Name

1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c31-25(28-14-16-34-17-15-28)19-30-18-23(22-8-4-5-9-24(22)30)26(32)27(33)29-12-10-21(11-13-29)20-6-2-1-3-7-20/h1-10,18H,11-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCRRMUBEQNBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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